molecular formula C16H13FN4O2S3 B2498934 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946273-85-4

4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2498934
M. Wt: 408.48
InChI Key: SWELBBVSMHHDOM-UHFFFAOYSA-N
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Description

The compound "4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their antitumor properties. The presence of a fluorine atom in such compounds often enhances their biological activity and selectivity .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate, which is then further modified to introduce various substituents that can include fluorine, hydroxy, methoxy, or other moieties . The introduction of a fluorine atom, in particular, has been shown to preserve enzyme inhibition potency and increase selectivity, as seen in the synthesis of COX-2 inhibitors . The synthesis process can also lead to unexpected products, as demonstrated by the formation of a benzenesulfonamide derivative with antimicrobial activity through an unexpected ring closure facilitated by sulfuric acid .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can significantly affect the compound's biological activity. The introduction of a fluorine atom at strategic positions on the benzene ring is a common modification that can enhance the compound's properties . The crystal structure of these compounds can reveal the presence of independent types of molecules and solvent interactions, which can influence their biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including ring closure and sulfonation. The use of strong acids like sulfuric acid can lead to unexpected reactions, such as the sulfonation at the para-position of the benzene ring, which can result in the formation of new compounds with different biological activities . These reactions are crucial for the development of compounds with desired properties and for the exploration of their mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. The presence of a fluorine atom can affect these properties, potentially leading to compounds with improved pharmacokinetic profiles . The cytotoxicity and enzyme inhibition potency of these compounds are also key chemical properties that are evaluated during the development of new therapeutic agents .

Scientific Research Applications

Enzyme Inhibition and Neuroprotective Potential

  • Synthesis and Biochemical Evaluation : Benzenesulfonamides, including derivatives similar to the compound , have been evaluated for their role as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrate potential in modulating the kynurenine pathway, which is significant in neurological research and neuroprotection (Röver et al., 1997).

Application in Textile Industry

  • Thiazole Azodyes for UV Protection and Antimicrobial Properties : Sulfonamide derivatives have been used in the creation of thiazole azodyes, which provide UV protection and antibacterial properties to cotton fabrics. This showcases the compound's utility in functional textile finishing (Mohamed et al., 2020).

Structural and Material Science Applications

  • Structure Determination of Structural Analogs : Compounds closely related to 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide have been used in studying crystal structures via synchrotron X-ray powder diffraction. This research is critical in understanding the molecular and crystal structure of these compounds (Gündoğdu et al., 2017).

Electrochromic Applications

  • Multichromic and Soluble Conjugated Polymers : Sulfonamide derivatives are used in synthesizing electroactive polymers with potential applications in electrochromics. Such polymers can be significant in creating smart windows and adaptive camouflage materials (Akpinar et al., 2015).

Anticancer and Antimicrobial Potential

  • Synthesis and Anticancer Evaluation : Compounds with structural similarities to 4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide have shown promising results in inhibiting various cancer cell lines, indicating their potential as lead compounds in cancer therapeutics (Tsai et al., 2016).
  • Antimicrobial Activities of Linezolid-Like Molecules : Derivatives of benzenesulfonamide have demonstrated good antitubercular activities, emphasizing their role in developing new antimicrobial agents (Başoğlu et al., 2012).

properties

IUPAC Name

4-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S3/c17-11-3-5-13(6-4-11)26(22,23)18-8-7-12-10-25-16-19-15(20-21(12)16)14-2-1-9-24-14/h1-6,9-10,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELBBVSMHHDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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